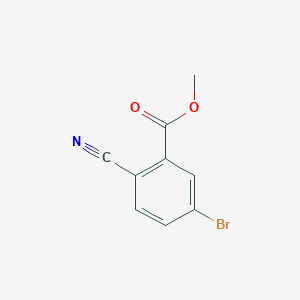

Methyl 5-bromo-2-cyanobenzoate

Description

Significance of Aryl Halides and Nitriles in Synthetic Organic Chemistry Research

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are of fundamental importance in synthetic chemistry. fiveable.mechemistrylearner.com Their significance stems largely from their participation in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions. chemistrylearner.comfiveable.me These reactions, often catalyzed by transition metals like palladium, are powerful methods for forming new carbon-carbon bonds, a critical step in the assembly of complex organic molecules, including pharmaceuticals and materials. fiveable.mechemistrylearner.com The halogen atom (in this case, bromine) acts as a leaving group, providing a reactive site on the aromatic ring for further functionalization. fiveable.me The reactivity of aryl halides is influenced by the specific halogen, with iodides being the most reactive and chlorides the least. fiveable.me

Nitriles, characterized by the presence of a cyano (-C≡N) group, are another exceptionally versatile functional group in organic synthesis. chemistrylearner.comwikipedia.org The carbon-nitrogen triple bond endows nitriles with unique reactivity. fiveable.me They can be readily transformed into a variety of other functional groups. For instance, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. chemistrylearner.comwikipedia.org They can also be reduced to form primary amines using reagents like lithium aluminum hydride or through catalytic hydrogenation. wikipedia.orgfiveable.me Furthermore, the electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents, which leads to the formation of ketones after a hydrolysis step. chemistrylearner.comfiveable.me This wide array of possible transformations makes nitriles valuable intermediates in the synthesis of diverse chemical structures. chemistrylearner.com

Academic Context and Research Relevance of Benzoate (B1203000) Derivatives

Benzoate derivatives, esters of benzoic acid, are a class of compounds with broad relevance in both academic research and industrial applications. tandfonline.comijcrt.org Methyl benzoate, the simplest member of this family, is formed by the condensation of methanol (B129727) and benzoic acid. wikipedia.org While widely known for their use as preservatives in food, cosmetics, and pharmaceutical products due to their antimicrobial properties, the utility of benzoate derivatives extends far beyond this role. tandfonline.comresearchgate.net

In the context of research, benzoate derivatives serve as crucial intermediates and structural motifs in the synthesis of new materials and biologically active compounds. ijcrt.org Their aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. wikipedia.org Researchers have explored benzoate derivatives for a range of potential therapeutic applications, including the development of treatments for neurodegenerative diseases like Alzheimer's. google.com The inherent stability of the aromatic ring combined with the reactivity of the ester group makes them reliable scaffolds for building molecular complexity. chemistrylearner.comijcrt.org Therefore, multifunctional benzoate derivatives like Methyl 5-bromo-2-cyanobenzoate are of significant interest as they provide multiple points for chemical modification in the design and synthesis of novel compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-bromo-2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCDKDCBYOOZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697517 | |

| Record name | Methyl 5-bromo-2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714237-95-3 | |

| Record name | Methyl 5-bromo-2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Bromo 2 Cyanobenzoate and Analogues

Regioselective Halogenation Strategies in Benzoate (B1203000) Synthesis

The introduction of a bromine atom at a specific position on a benzoate ring is a critical step, governed by the principles of electrophilic aromatic substitution. The regiochemical outcome is heavily influenced by the electronic properties of the substituents already present on the ring and the catalytic system employed.

Electrophilic Aromatic Bromination Protocols

The bromination of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. brainly.comscribd.com The process typically begins with the generation of a potent electrophile, the bromonium ion (Br+). brainly.com This is often achieved by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). brainly.comwordpress.com The FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic bromine species that can attack the electron-rich aromatic ring. brainly.com

The mechanism proceeds in two main steps:

Electrophilic Attack: The bromonium ion attacks the π-system of the methyl benzoate ring, leading to the formation of a positively charged resonance-stabilized intermediate known as a sigma complex or arenium ion. brainly.com

Deprotonation: A weak base, such as the FeBr₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new bromine substituent. brainly.com This step restores the aromaticity of the ring and yields the final brominated product. brainly.com

Classical methods for the bromination of aromatic compounds often involve molecular bromine and a catalyst like FeCl₃ or FeBr₃ in the absence of light. jalsnet.com

Influence of Substituents on Bromination Regioselectivity in Benzoic Acid Derivatives

The regioselectivity of electrophilic bromination is dictated by the directing effects of the substituents on the aromatic ring. In the case of precursors to Methyl 5-bromo-2-cyanobenzoate, the ester (-COOCH₃) and cyano (-CN) groups are both electron-withdrawing groups. scribd.comwordpress.com These groups deactivate the aromatic ring towards electrophilic attack by pulling electron density away through inductive and resonance effects, making the reaction slower than the bromination of benzene (B151609) itself. wordpress.com

Crucially, these deactivating groups act as meta-directors. scribd.comwordpress.com They destabilize the cationic sigma-complex intermediates that would be formed from ortho or para attack more than they destabilize the intermediate from meta attack. wordpress.com Therefore, the electrophile (Br⁺) is directed to the position meta to the existing electron-withdrawing group. For a starting material like methyl 2-cyanobenzoate, both the cyano group and the ester group would direct an incoming electrophile. The bromine atom would be directed to the 5-position, which is meta to the cyano group at C2 and para to the ester group at C1. However, due to the strong deactivating and meta-directing nature of the cyano group, substitution at position 5 is the favored outcome. Substituents like nitro groups also strongly deactivate the ring and direct incoming groups to the meta position. dalalinstitute.com

Catalytic Systems for Enhanced Bromination Efficiency

To improve the efficiency and selectivity of bromination, various catalytic systems have been developed. Traditional Friedel-Crafts-type brominations often suffer from issues like poor regioselectivity and harsh reaction conditions. rsc.org

Lewis Acid Catalysts: Iron(III) bromide (FeBr₃) is a conventional and effective catalyst, often formed in situ from the reaction of iron with bromine. wordpress.comelsevierpure.com It functions by polarizing the bromine molecule to generate the electrophile. brainly.com

Heterogeneous Catalysts: Modern approaches have focused on developing more sustainable and reusable catalysts.

Zeolites: Reusable zeolites, such as NaY, have been shown to catalyze the bromination of moderately active aromatic compounds with high yield and selectivity for the para-isomer. rsc.org These catalysts can be easily regenerated by heating. rsc.org

Metal Oxide Catalysts: An Fe₂O₃/zeolite catalyst system has been successfully used for the bromination of non-activated aromatic compounds. elsevierpure.comrsc.org In this system, the active catalytic species, FeBr₃, is formed in situ from HBr and Fe₂O₃. elsevierpure.comrsc.org More advanced systems, such as a Fe₃O₄@SiO₂/CuO nanocatalyst, have been developed for highly regioselective aerobic bromination, offering high yields, excellent para-selectivity, and the ability to be recycled multiple times without significant loss of activity. tandfonline.com

The table below summarizes various catalytic systems used for the bromination of aromatic compounds.

| Catalyst System | Brominating Agent | Substrate Type | Key Advantages |

| FeBr₃ wordpress.com | Br₂ | Deactivated Aromatics | Standard, effective Lewis acid catalysis. |

| Zeolite NaY rsc.org | Br₂ | Moderately Active Aromatics | High yield, high para-selectivity, reusable. |

| Fe₂O₃/Zeolite elsevierpure.comrsc.org | HBr/Oxidant | Non-activated Aromatics | Cost-effective, recyclable, in-situ catalyst generation. |

| Fe₃O₄@SiO₂/CuO Nanocatalyst tandfonline.com | KBr/O₂ | Electron-rich Arenes | High para-selectivity, high yields, magnetically recoverable and reusable. |

| Pd(OAc)₂/N-Bromosuccinimide (NBS) rsc.org | NBS | Directed Substrates | High regioselectivity for ortho-halogenation via C-H activation. |

Introduction of the Nitrile Functional Group in Benzoate Frameworks

The introduction of the cyano group onto a benzoate framework can be achieved through several methods, primarily involving the substitution of a halogen atom.

Cyanation Reactions via Nucleophilic Aromatic Substitution

The classical method for introducing a nitrile group to an aryl halide is the Rosenmund-von Braun reaction. thieme-connect.de This reaction involves the nucleophilic substitution of an aryl halide, typically an aryl bromide or iodide, with a copper(I) cyanide salt (CuCN) at elevated temperatures. thieme-connect.deorganic-chemistry.org This approach is particularly effective for converting aryl halides into aryl nitriles. thieme-connect.de For instance, a compound like 5-amino-2-bromo-benzoic acid methyl ester can be converted to its corresponding 2-cyano derivative using copper(I) cyanide. chemicalbook.com

However, this methodology has significant drawbacks. It often requires harsh reaction conditions, such as high temperatures (150-250 °C), and the use of stoichiometric or superstoichiometric amounts of copper cyanide, which can lead to difficulties in product purification and generate significant copper-containing waste. organic-chemistry.org The reactivity order for the aryl halide is ArI > ArBr > ArCl > ArF, which is consistent with the bond strength of the carbon-halogen bond. thieme-connect.de

Transition-Metal Catalyzed Cyanation Methodologies (e.g., Pd/Cu Systems)

To overcome the limitations of the Rosenmund-von Braun reaction, modern synthetic chemistry has largely shifted towards transition-metal-catalyzed cyanation reactions. rsc.orgrsc.org Palladium, nickel, and copper are the most studied metals for this transformation, with palladium catalysis being particularly prominent due to its high catalytic efficiency and broad functional group tolerance. rsc.orgrsc.orgresearchgate.net

Palladium-Catalyzed Cyanation: First reported by Takagi in 1973, palladium-catalyzed cyanation has undergone extensive development. rsc.orgnih.gov The general catalytic cycle involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl-halide intermediate. researchgate.net

Halide/Cyanide Exchange: The halide on the palladium complex is exchanged for a cyanide group from a cyanide source. researchgate.net

Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the aryl nitrile (Ar-CN) product and regenerating the active Pd(0) catalyst. researchgate.net

A significant challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst. nih.gov To circumvent this, various strategies have been developed, including the use of less-toxic and less-reactive cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). rsc.orgnih.govorganic-chemistry.org Heterogeneous catalysts, such as Pd/C, have also been employed to facilitate easier catalyst removal and scalability. organic-chemistry.org

Copper-Catalyzed Cyanation: Catalytic amounts of copper can also be used to facilitate the cyanation of aryl halides under milder conditions than the classical stoichiometric method. organic-chemistry.org An efficient copper-catalyzed domino halogen exchange-cyanation procedure for aryl bromides was developed to avoid the harsh conditions of the traditional Rosenmund-von Braun reaction. organic-chemistry.org This system uses catalytic quantities of copper iodide (CuI) in the presence of potassium iodide (KI) and a ligand, allowing the reaction to proceed in apolar solvents at lower temperatures, which greatly simplifies product isolation. organic-chemistry.org

The table below presents a comparison of different transition-metal-catalyzed cyanation systems.

| Catalytic System | Cyanide Source | Substrate | Key Features |

| Pd₂(dba)₃ / Ligand nih.gov | Zn(CN)₂ | Aryl Halides | Avoids highly toxic cyanide salts, good functional group tolerance. |

| Pd/C / dppf organic-chemistry.org | Zn(CN)₂ | Aryl Bromides/Chlorides | Heterogeneous catalyst, scalable, avoids soluble palladium contamination. |

| Palladacycle Precatalysts rsc.org | K₄[Fe(CN)₆] | Aryl/Heteroaryl Halides | Uses a non-toxic cyanide source, highly efficient. |

| CuI / Diamine Ligand organic-chemistry.org | NaCN/KI | Aryl Bromides | Domino halide exchange-cyanation, milder conditions, simplified purification. |

| CuI / PPh₃ rsc.org | Formamide | Aryl Halides | Cyanide-free source of the nitrile group. |

| NiCl₂ / dppf / Zn organic-chemistry.org | Zn(CN)₂ | Aryl Chlorides/Bromides | Uses inexpensive nickel catalyst, mild conditions. |

Photoredox Catalysis in Cyanation Processes

The introduction of a nitrile group onto an aromatic ring, particularly through the functionalization of a C(sp²)–Br bond, has been significantly advanced by the advent of photoredox catalysis. rsc.org This approach offers a powerful alternative to traditional methods, which often require harsh conditions or toxic reagents.

Organophotoredox catalysis has emerged as a key strategy for the cyanation of aryl bromides. rsc.org One reported method utilizes the organic photoredox catalyst 4CzIPN with tosyl cyanide (TsCN) serving as the nitrile source. rsc.org In this process, a photogenerated silyl (B83357) radical, formed via a single electron transfer (SET) mechanism, abstracts the bromine atom from the aryl bromide. This generates an aryl radical that is subsequently trapped by TsCN to yield the desired aromatic nitrile. rsc.org This reaction proceeds at room temperature and is effective for a range of substrates, including those with both electron-donating and electron-withdrawing groups. rsc.org

Dual catalysis systems, combining photoredox and nickel catalysis, represent another significant advancement for the cyanation of aryl halides under benign conditions. chinesechemsoc.orgresearchgate.netchinesechemsoc.org Visible light is used to excite a photocatalyst, which then engages in a catalytic cycle with a nickel complex. chinesechemsoc.orgresearchgate.net A proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) species, forming an Ar-Ni(II) intermediate. chinesechemsoc.org Concurrently, the excited photocatalyst oxidizes this intermediate to a Ni(III) species, which facilitates the transfer of the cyanide group and subsequent reductive elimination to afford the aryl nitrile product. chinesechemsoc.orgresearchgate.net This dual catalytic strategy allows the reaction to proceed at room temperature and avoids the need for air-sensitive ligands, Ni(0) precursors, and highly toxic cyanide sources. chinesechemsoc.orgresearchgate.net

| Method | Catalyst System | Cyanide Source | Key Features | Reference |

|---|---|---|---|---|

| Organophotoredox Catalysis | 4CzIPN (organic photoredox catalyst) | Tosyl cyanide (TsCN) | Silyl-radical-mediated bromine abstraction; operates at room temperature. | rsc.org |

| Dual Photoredox-Nickel Catalysis | Photocatalyst + Nickel complex | Operationally safe cyanide sources | Benign reaction conditions; avoids hypertoxic reagents and Ni(0) precursors. | chinesechemsoc.orgresearchgate.netchinesechemsoc.org |

Stereochemical Control in Nitrile Group Introduction

While this compound is an achiral molecule, the principles of stereochemical control are crucial in the synthesis of its chiral analogues or other complex nitrile-containing compounds. Asymmetric cyanation reactions aim to introduce a nitrile group in a way that controls the three-dimensional arrangement of atoms, leading to a specific enantiomer or diastereomer.

A prominent strategy involves the enantioselective cyanosilylation of ketones, catalyzed by organocatalysts. nih.gov This method can be applied to a wide range of aromatic and aliphatic ketones. For instance, confined organocatalysts have been developed that show high enantioselectivity (up to 98:2 enantiomeric ratio) for the cyanosilylation of various ketones, including those with electron-donating and electron-withdrawing groups on the phenyl ring. nih.gov The resulting enantioenriched cyanohydrins are valuable synthetic intermediates that can be converted into a variety of biologically active molecules. nih.gov

Another approach to stereoselective cyanation involves the conjugate addition of cyanide to activated substrates. A notable example is the 1,4-cyanation of coumarins, which can be catalyzed by carbon dioxide (CO₂). acs.org This reaction proceeds with high chemo- and diastereoselectivity to produce β-cyano carboxylates. acs.org Mechanistic studies and computational analysis suggest that CO₂, along with its equilibria with water and cyanide, acts as a Lewis and Brønsted acid to selectively activate the electrophile, thereby controlling the stereochemical outcome of the reaction. acs.org

Esterification Techniques for Benzoic Acid Precursors

The synthesis of this compound necessarily involves the esterification of a corresponding benzoic acid precursor, such as 5-bromo-2-cyanobenzoic acid. Several techniques are available for this transformation.

Direct Esterification Methods

Direct esterification, most famously the Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. This method has been optimized for substituted benzoic acids using sealed-vessel microwave conditions, which can lead to enhanced yields and significantly reduced reaction times compared to conventional heating. academicpublishers.org

Various catalysts can be employed to facilitate this reaction under mild conditions. N-bromosuccinimide (NBS) has been identified as an efficient metal-free catalyst for the direct esterification of both aryl and alkyl carboxylic acids. nih.gov The method is tolerant to air and moisture, simplifying the synthetic and isolation procedures. nih.gov Similarly, p-toluenesulfonic acid is a classic and effective catalyst for the esterification of benzoic acid with alcohols like 1-butanol. researchgate.net

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This transformation is particularly challenging for aryl esters reacting with phenols due to the lower nucleophilicity of phenols compared to alcohols. rsc.org However, efficient protocols have been developed using readily available and inexpensive earth-abundant alkali metal species, such as potassium carbonate, as catalysts. rsc.orgscispace.comrsc.org These methods provide a practical and environmentally friendly route to aryl esters that might be otherwise difficult to access. rsc.org Another approach involves the use of N-hydroxyphthalimide (NHPI) esters as acylation reagents, which react with phenols in the presence of a simple inorganic base to give a broad range of aryl esters in high yields. kubikat.org

Oxidative Esterification Approaches

Oxidative esterification provides a direct route to esters from aldehydes, bypassing the need to first isolate the corresponding carboxylic acid. This one-pot transformation is an extremely useful functional group interconversion. thieme-connect.com A variety of catalytic systems have been developed for this purpose.

For example, a vitamin B1-based N-heterocyclic carbene (NHC) catalyst can be used for the aerobic oxidative esterification of aromatic aldehydes with alcohols, using air as a green terminal oxidant. rsc.org Vanadium-based catalysts, in combination with hydrogen peroxide (H₂O₂) as a green oxidant, are also effective for the rapid conversion of aromatic aldehydes into esters. organic-chemistry.org Other methods employ oxidants such as trichloroisocyanuric acid (TCCA) or polymer-supported bromine chloride resin, the latter of which offers advantages in terms of easy workup and recyclability. thieme-connect.comorganic-chemistry.org

| Technique | Starting Material | Typical Reagents/Catalysts | Key Advantages | Reference |

|---|---|---|---|---|

| Direct Esterification | Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄, NBS) | Fundamentally simple; can be accelerated by microwave heating. | academicpublishers.orgnih.gov |

| Transesterification | Ester | Alcohol, Catalyst (e.g., K₂CO₃) | Useful for converting between different ester types; alkali metal catalysts are eco-friendly. | rsc.orgrsc.org |

| Oxidative Esterification | Aldehyde | Alcohol, Oxidant (e.g., Air, H₂O₂), Catalyst (e.g., Vitamin B1, Vanadium) | One-pot conversion from aldehyde; utilizes green oxidants. | rsc.orgorganic-chemistry.org |

Convergent and Divergent Synthetic Pathways to this compound

A convergent synthesis involves preparing key structural fragments of the target molecule independently and then joining them together in the later stages of the synthesis. For a molecule like this compound, a hypothetical convergent approach could involve a cross-coupling reaction. For example, a precursor like methyl 2-cyanobenzoate could potentially be brominated, or a methyl 5-bromobenzoate derivative could undergo cyanation. A more classical convergent approach, illustrated in the synthesis of related complex molecules, involves joining two significant building blocks, such as in a Friedel-Crafts acylation where a substituted benzoyl chloride is reacted with another aromatic fragment. google.com This strategy is generally more efficient for complex structures as it maximizes the yield and allows for late-stage diversification.

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. For the synthesis of analogues of this compound, one could start with a versatile precursor like 2-amino-5-bromopyrimidine (B17363) or a substituted isatoic anhydride. google.comresearchgate.net From such an intermediate, various functional groups can be introduced. For instance, the amino group could be converted to a cyano group via a Sandmeyer reaction, and other positions on the ring could be subsequently modified, or the ester functionality could be varied, leading to a diverse set of final products, including the target molecule. This approach is highly valuable for medicinal chemistry and materials science for generating and testing a range of related structures.

Optimization of Reaction Conditions and Yields in Multi-step Syntheses

Solvent Effects on Reaction Outcomes

The solvent is a critical parameter that can significantly influence reaction rates, selectivity, and yields in the synthesis of this compound and its intermediates.

For the bromination step , which typically involves an electrophilic aromatic substitution, the solvent's polarity and its ability to stabilize reaction intermediates are crucial. Research on the bromination of activated aromatic compounds shows that various solvents can be employed, each with distinct advantages and disadvantages. For instance, methanol (B129727) and acetonitrile (B52724) have been shown to be superior solvents for achieving high regioselectivity, particularly for para-substitution organic-chemistry.org. Water can also be used as a solvent, often leading to faster reaction times, but potentially with lower selectivity compared to organic solvents organic-chemistry.org. In some protocols, solvents like dichloromethane (B109758) or chlorobenzene (B131634) are used, especially when employing brominating agents like N-bromosuccinimide (NBS) .

For the cyanation step , which can be performed via a classic Sandmeyer reaction or a more modern palladium-catalyzed cross-coupling, the choice of solvent is equally important. In palladium-catalyzed cyanations of aryl bromides, polar aprotic solvents are frequently used. Dimethylformamide (DMF) is often reported as a highly effective solvent, leading to good yields rsc.orgsoran.edu.iq. Other solvents such as N-Methyl-2-pyrrolidone (NMP), acetonitrile, and toluene (B28343) have also been investigated soran.edu.iq. The development of milder reaction conditions has led to the exploration of aqueous solvent systems, which can be beneficial for both environmental reasons and for achieving reactions at lower temperatures acs.orgorganic-chemistry.org.

The following table summarizes the effect of different solvents on the yield of a representative palladium-catalyzed cyanation reaction of an aryl bromide.

| Solvent | Yield (%) | Reference |

|---|---|---|

| DMF | 95 | soran.edu.iq |

| NMP | 81 | soran.edu.iq |

| Toluene | 0 | soran.edu.iq |

| Acetonitrile | 0 | soran.edu.iq |

| THF/H₂O | 90 | acs.org |

| Dioxane/H₂O | 97 | nih.gov |

Temperature and Pressure Optimization

Temperature is a key variable that must be precisely controlled throughout the synthesis to ensure optimal outcomes.

In the bromination of aromatic esters , temperature control is critical for preventing side reactions, such as the formation of polybrominated products . Depending on the reactivity of the substrate and the brominating agent used, reaction temperatures can range from as low as 0°C to reflux conditions (70–100°C) . Lower temperatures, often between 0 and 5°C, are typically employed to enhance the regioselectivity of the reaction . For less reactive substrates, higher temperatures may be necessary to achieve a reasonable reaction rate .

In the cyanation of aryl bromides , the required temperature can vary significantly based on the chosen method. Traditional copper-catalyzed Sandmeyer reactions or Rosenmund-von Braun reactions often require high temperatures, sometimes in the range of 150–170°C . However, significant progress has been made in developing palladium-catalyzed cyanation methods that proceed at much milder temperatures. These modern protocols can be effective at temperatures ranging from room temperature to 40°C, or up to 100°C for less reactive substrates like aryl chlorides acs.orgnih.gov. The ability to perform the reaction at lower temperatures increases the functional group tolerance and reduces the formation of degradation byproducts.

The following table illustrates the effect of temperature on the yield of a palladium-catalyzed cyanation of an aryl chloride.

| Temperature (°C) | Yield (%) | Reference |

|---|---|---|

| 60 | 31 | nih.gov |

| 80 | 72 | nih.gov |

| 100 | 97 | nih.gov |

| 120 | 88 | nih.gov |

Pressure is not typically a significant variable in the optimization of these syntheses, and reactions are generally conducted at atmospheric pressure.

Catalyst Loading and Reproducibility Studies

The catalyst system, including its composition and loading, is fundamental to the success of the cyanation step.

For bromination reactions , while some methods are catalyst-free, others employ Lewis acid catalysts like iron(III) bromide (FeBr₃) to activate the brominating agent . The optimization of catalyst loading in these cases is crucial to balance reaction rate with cost and potential side reactions.

For cyanation reactions , the catalyst is a central focus of optimization. The classic Sandmeyer reaction traditionally uses stoichiometric amounts of a copper(I) salt, such as copper(I) cyanide (CuCN) wikipedia.orgmasterorganicchemistry.com. Modern advancements have focused on developing highly efficient catalytic systems, primarily based on palladium.

Palladium-catalyzed cyanation of aryl halides has been shown to be effective with very low catalyst loadings, sometimes as low as 0.1 to 0.2 mol% organic-chemistry.orgnih.gov. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., dppf, XantPhos) can have a profound impact on the reaction's efficiency and reproducibility organic-chemistry.orgnih.gov. The development of stable and highly active palladacycle precatalysts has been a significant step forward, allowing for the efficient in-situ generation of the active Pd(0) species nih.gov.

Reproducibility can be a challenge in palladium-catalyzed cyanations, partly due to the potential for the cyanide source to poison the catalyst nih.gov. Research has focused on developing robust catalytic systems and optimized reaction conditions to overcome this issue, leading to more reliable and scalable synthetic protocols. The use of non-toxic and stable cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in combination with an optimized catalyst system has also improved the practicality and reproducibility of these reactions rsc.orgsoran.edu.iqnih.gov.

The table below shows the effect of catalyst loading on the yield of a palladium-catalyzed cyanation.

| Catalyst System | Catalyst Loading (mol %) | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/dppf | 2.0 | 20 | nih.gov |

| [(allyl)PdCl]₂/dppf | 1.0 | 27 | nih.gov |

| Pd₂(dba)₃/dppf | 1.0 | 55 | nih.gov |

| Palladacycle Precatalyst/Ligand | 0.2 | 97 | nih.gov |

Chemical Transformations and Mechanistic Studies of Methyl 5 Bromo 2 Cyanobenzoate

Reactivity of the Aryl Bromide Moiety

The chemical behavior of Methyl 5-bromo-2-cyanobenzoate is largely dictated by the reactivity of the aryl bromide moiety. The bromine atom, attached to an sp²-hybridized carbon of the benzene (B151609) ring, serves as a versatile handle for a variety of chemical transformations. The presence of two electron-withdrawing groups, the cyano (-CN) group at the ortho position and the methyl ester (-COOCH₃) group at the meta position relative to the bromine, significantly influences the electronic properties of the C-Br bond and the aromatic ring. This electronic setup makes the compound a suitable substrate for both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from simple precursors. nih.gov The aryl bromide in this compound is an excellent electrophilic partner for such transformations, including the widely utilized Suzuki-Miyaura and Sonogashira reactions.

The general catalytic cycle for these reactions involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic nucleophile (an organoboron compound in Suzuki-Miyaura or a copper acetylide in Sonogashira), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The oxidative addition step is often rate-determining, and the reactivity of aryl halides typically follows the order I > OTf > Br > Cl. libretexts.org

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this provides a direct route to biaryl compounds or molecules with aryl-alkenyl and aryl-alkyl linkages.

Sonogashira Reaction: This process involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes. researchgate.net It is a highly efficient method for the synthesis of aryl-alkyne structures. rsc.org

| Reaction Type | Nucleophile | Product Class | Key Reagents |

| Suzuki-Miyaura | Arylboronic Acid | Biaryl Compound | Pd Catalyst, Base |

| Sonogashira | Terminal Alkyne | Aryl Alkynes | Pd Catalyst, Cu Co-catalyst, Base |

The efficiency of cross-coupling reactions involving this compound is governed by both steric and electronic factors.

Electronic Effects: The presence of the electron-withdrawing cyano and methyl ester groups has a profound electronic impact. These groups decrease the electron density on the aromatic ring, making the carbon atom attached to the bromine more electrophilic. This enhanced electrophilicity facilitates the initial oxidative addition step to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. libretexts.org In Suzuki-Miyaura couplings, electron-deficient aryl halides are known to be highly reactive partners. libretexts.org

Steric Effects: The cyano group is located ortho to the site of reaction (the C-Br bond). While relatively linear and small, it can still exert some steric influence on the approach of the bulky palladium catalyst complex during the oxidative addition step. However, this effect is generally less pronounced than that of larger ortho substituents. The coupling efficiency can be sensitive to the steric bulk of both the coupling partners and the ligands on the palladium catalyst. rsc.org For instance, coupling with highly hindered boronic acids may require carefully optimized conditions to achieve high yields. rsc.org

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. nih.gov Ligands stabilize the palladium catalyst, modulate its reactivity, and influence the rates of the elementary steps in the catalytic cycle. For aryl bromides like this compound, particularly in challenging transformations, the development of specialized ligands has been instrumental.

Bulky, electron-rich monophosphine ligands, often of the biarylphosphine class (e.g., Buchwald ligands), are highly effective. rsc.orgmit.edu These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the final reductive elimination step. mit.edu Ligands such as SPhos and XPhos have demonstrated broad applicability and high efficiency in the coupling of various aryl halides. mit.eduescholarship.org The design of palladium precatalysts, which generate the active Pd(0) species in situ, has also proven to be a highly effective strategy for improving reaction outcomes and reproducibility. mit.edu

| Ligand | Class | Typical Application | Benefit |

| SPhos | Biaryl Monophosphine | Suzuki-Miyaura, C-N Coupling | High activity for various substrates, including aryl chlorides. mit.edu |

| XPhos | Biaryl Monophosphine | Suzuki-Miyaura, C-N Coupling | Effective for sterically hindered substrates and unstable boronic acids. mit.edu |

| DPEPhos | Diphosphine | Sonogashira, Carbochlorocarbonylation | Can influence reaction pathways and product formation. nih.gov |

| Xantphos | Diphosphine | C-N Coupling | Catalyst activity can be highly dependent on the ligand-to-palladium ratio. mit.edu |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers a complementary strategy to cross-coupling for functionalizing the aryl ring of this compound. In this reaction, the bromide acts as a leaving group and is displaced by a nucleophile. youtube.com

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring.

For this mechanism to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and/or para positions to the leaving group. libretexts.orgyoutube.com These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. The structure of this compound is well-suited for SNAr, as the powerful electron-withdrawing cyano group is positioned ortho to the bromine, which provides significant stabilization for the anionic intermediate.

The activated nature of the C-Br bond in this compound allows for its displacement by a wide range of nucleophiles. This versatility enables the introduction of diverse functional groups onto the benzene ring.

Common nucleophiles that can be employed include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides can be used to form aryl ethers.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can be used to synthesize anilines and their derivatives.

Sulfur Nucleophiles: Thiolates can be used to generate aryl thioethers.

The success and yield of these reactions depend on the nucleophilicity of the attacking species, the reaction conditions (solvent, temperature), and the stability of the resulting Meisenheimer complex.

| Nucleophile Class | Example Nucleophile | Product Functional Group |

| Oxygen | Sodium Methoxide (NaOCH₃) | Methoxy (B1213986) (-OCH₃) |

| Nitrogen | Morpholine | Morpholinyl |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Carbon | Cyanide (NaCN) | Cyano (-CN) |

The study of reaction kinetics provides valuable insight into the mechanism of the nucleophilic aromatic substitution of this compound. Kinetic experiments can confirm the proposed two-step addition-elimination pathway and identify the rate-determining step. researchgate.net

Typically, SNAr reactions exhibit second-order kinetics, with the rate being dependent on the concentrations of both the aryl halide and the nucleophile.

Rate = k[Aryl Halide][Nucleophile]

Kinetic studies can be performed by monitoring the disappearance of reactants or the appearance of the product over time, often using spectroscopic methods. koreascience.kr Such studies allow for the determination of rate constants and activation parameters (enthalpy and entropy of activation), which shed light on the structure of the transition state. The formation of the Meisenheimer complex is generally the rate-determining step, as it involves the disruption of the ring's aromaticity, which is energetically costly. libretexts.org The subsequent loss of the bromide ion is a lower energy process that quickly restores the favorable aromatic system.

Electrochemical Reduction Mechanisms of Carbon-Halogen Bonds

The carbon-bromine (C-Br) bond in aryl halides like this compound can undergo reductive cleavage through electrochemical methods. This process involves the transfer of electrons to the molecule, typically at a cathode, leading to the fission of the C-Br bond. The general mechanism for the electrochemical reduction of a carbon-halogen bond involves a sequence of electron transfer and bond-breaking steps.

The process is initiated by a one-electron transfer to the lowest unoccupied molecular orbital (LUMO) of the aryl halide, forming a radical anion intermediate.

Step 1: Formation of a Radical Anion Ar-Br + e⁻ → [Ar-Br]•⁻

This radical anion is a transient species. Its stability and subsequent reaction pathway are influenced by factors such as the solvent, the electrode material, and the structure of the aryl group. For aryl halides, the radical anion can decompose in a concerted or stepwise manner. In the concerted mechanism, electron transfer and C-Br bond cleavage occur simultaneously. In the stepwise mechanism, the radical anion has a finite lifetime before it fragments.

Step 2: Cleavage of the Carbon-Halogen Bond [Ar-Br]•⁻ → Ar• + Br⁻

This cleavage results in the formation of an aryl radical (Ar•) and a bromide ion (Br⁻). The resulting aryl radical is highly reactive and can undergo several subsequent reactions, depending on the conditions and the availability of hydrogen atom donors.

Step 3: Formation of the Final Product Ar• + H⁺ + e⁻ → Ar-H

In a typical scenario, the aryl radical can abstract a hydrogen atom from the solvent or another hydrogen donor in the system, or it can be further reduced at the electrode surface to an aryl anion, which is then protonated to yield the debrominated product, methyl 2-cyanobenzoate. Phenyl radical intermediates formed by the reductive cleavage of a carbon-halogen bond can also undergo intramolecular substitution reactions if a suitable group is present.

The potential at which this reduction occurs is dependent on the nature of the halide and the electronic properties of the aromatic ring. The presence of electron-withdrawing groups, such as the cyano and methyl ester functionalities on this compound, generally facilitates the reduction by lowering the energy of the LUMO, thus making the reduction potential less negative.

Reactivity of the Nitrile Functional Group

The cyano group (-C≡N) is a versatile functional group that can participate in a wide array of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield carboxylic acid derivatives. This transformation is a common and useful method for converting nitriles into amides or carboxylic acids.

Under acid-catalyzed conditions , the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon atom. Following a series of proton transfer steps, a tautomerization yields an amide intermediate, methyl 5-bromo-2-carbamoylbenzoate. Further heating in the presence of acid and water will hydrolyze the amide to the corresponding dicarboxylic acid derivative, 4-bromo-2-(methoxycarbonyl)benzoic acid.

In base-catalyzed hydrolysis , a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an iminolate anion. Protonation by water yields a hydroxy imine, which tautomerizes to the amide. wikipedia.org Similar to the acid-catalyzed pathway, this primary amide can be further hydrolyzed under more stringent basic conditions to the carboxylate salt. Subsequent acidification provides the carboxylic acid. A patent describing the synthesis of 5-bromo-2-chlorobenzoic acid details a similar hydrolysis step where 5-bromo-2-chlorobenzonitrile (B107219) is treated with a base at elevated temperatures (30-150 °C) for 2-24 hours to generate the corresponding carboxylate. wikipedia.org

| Condition | Intermediate Product | Final Product (after workup) |

| Acidic Hydrolysis (mild) | Methyl 5-bromo-2-carbamoylbenzoate | 4-bromo-2-(methoxycarbonyl)benzoic acid |

| Basic Hydrolysis (mild) | Methyl 5-bromo-2-carbamoylbenzoate | 4-bromo-2-(methoxycarbonyl)benzoic acid |

The nitrile group is readily reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Amines: The conversion of the nitrile in this compound to a primary amine (forming methyl 2-(aminomethyl)-5-bromobenzoate) can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, which involves the nucleophilic addition of hydride ions to the nitrile carbon. Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere is another effective method.

Reduction to Aldehydes: Selective partial reduction of the nitrile to an aldehyde (yielding methyl 5-bromo-2-formylbenzoate) requires milder and more controlled conditions to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C). The mechanism involves the formation of a stable intermediate imine-aluminum complex, which is then hydrolyzed during aqueous workup to release the aldehyde. Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to form an iminium salt that subsequently hydrolyzes to the aldehyde.

| Reagent | Product Functionality | Example Product Name |

| LiAlH₄, then H₂O | Primary Amine | Methyl 2-(aminomethyl)-5-bromobenzoate |

| H₂ / Raney Ni | Primary Amine | Methyl 2-(aminomethyl)-5-bromobenzoate |

| DIBAL-H, then H₂O | Aldehyde | Methyl 5-bromo-2-formylbenzoate |

| SnCl₂ / HCl, then H₂O | Aldehyde | Methyl 5-bromo-2-formylbenzoate |

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in cycloaddition reactions, particularly when activated by electron-withdrawing groups. The presence of the ortho-methyl ester and the bromo substituent on the benzene ring enhances the electrophilicity of the nitrile in this compound, making it a potential substrate for such reactions.

A notable example is the [3+2] cycloaddition with nitrilimines. Nitrilimines, which are 1,3-dipoles, can be generated in situ from hydrazonoyl chlorides in the presence of a base. They react with activated nitriles to form five-membered heterocyclic rings, specifically 1,2,4-triazoles. The reaction is regioselective and provides a direct route to highly substituted triazole systems. While direct studies on this compound may not be widely reported, the electronic activation of its cyano group makes it a plausible candidate for this type of transformation.

The presence of multiple reactive sites allows for the possibility of base-mediated intramolecular reactions. While no unexpected cyclizations are specifically documented for this compound in readily available literature, analogous structures suggest potential pathways.

One such possibility involves the Thorpe-Ziegler reaction, which is a base-catalyzed intramolecular cyclization of dinitriles to form a cyclic ketone after hydrolysis. chemeurope.combrandeis.edu Although this compound is not a dinitrile, the principles of base-mediated reactions involving nitriles are relevant. For a cyclization to occur, a nucleophilic center must be generated that can attack an electrophilic site within the same molecule. In a different substrate, a base could deprotonate a carbon alpha to one of the functional groups, creating a carbanion that could potentially attack another part of the molecule. However, in the case of this compound, there are no acidic α-hydrogens to initiate a classic Thorpe-Ziegler type reaction.

Instead, base-mediated transformations might involve nucleophilic attack on the aromatic ring, potentially leading to cyclization if a suitable nucleophile is introduced into the molecule. For example, transformation of the ester or nitrile into a different functional group containing a nucleophilic atom could set the stage for an intramolecular cyclization, possibly involving the displacement of the bromine atom via a nucleophilic aromatic substitution mechanism (SNAAr), although this would require strong activation and specific reaction conditions.

Transformations Involving the Methyl Ester Group

The methyl ester group (-COOCH₃) is primarily susceptible to nucleophilic acyl substitution reactions, with hydrolysis being the most common transformation.

Ester Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-cyanobenzoic acid, under basic conditions. This reaction, known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion (⁻OCH₃) to form the carboxylic acid, which is deprotonated by the basic conditions to yield the carboxylate salt. Acidification of the reaction mixture in a subsequent workup step protonates the carboxylate to give the final carboxylic acid product.

This transformation is often a key step in synthetic pathways where the ester group is used as a protecting group for the carboxylic acid or when the acid itself is the desired final product or intermediate for further reactions (e.g., amide bond formation).

Hydrolysis to Carboxylic Acids

The hydrolysis of this compound involves the conversion of the methyl ester group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid, 5-bromo-2-cyanobenzoic acid.

Basic hydrolysis, on the other hand, proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This also forms a tetrahedral intermediate, which then collapses to expel the methoxide ion as a leaving group. The resulting carboxylate is then protonated in a subsequent workup step to afford the carboxylic acid. A patent describing the hydrolysis of the closely related 5-bromo-2-chlorobenzonitrile to 5-bromo-2-chlorobenzoate highlights the industrial relevance of such transformations, which are typically carried out in the presence of an alkali at temperatures ranging from 30-150 °C for 2-24 hours.

| Reaction | Conditions | Product | Mechanism |

| Acid-Catalyzed Hydrolysis | Dilute acid (e.g., H2SO4), heat | 5-bromo-2-cyanobenzoic acid | Protonation of carbonyl, nucleophilic attack by water, proton transfer, elimination of methanol. |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH), heat, followed by acid workup | 5-bromo-2-cyanobenzoic acid | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of methoxide, protonation. |

Transamidation and Transesterification Reactions

Transamidation and transesterification reactions offer pathways to modify the ester functionality of this compound, leading to the formation of amides and different esters, respectively.

Transamidation involves the reaction of the methyl ester with an amine. This reaction can be catalyzed by various reagents, including Lewis acids or bases. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to eliminate methanol and form the corresponding amide. For instance, reaction with a primary amine (R-NH2) would yield N-alkyl-5-bromo-2-cyanobenzamide. Several protocols for the transamidation of amides with amines have been developed, utilizing catalysts such as L-proline or sodium tert-butoxide under solvent-free conditions.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the case of this compound, reacting it with a different alcohol (R-OH) in the presence of an acid or base catalyst will produce a new ester (5-bromo-2-cyanobenzyl ester) and methanol. For example, transesterification with benzyl (B1604629) alcohol would yield benzyl 5-bromo-2-cyanobenzoate. The reaction equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol as it is formed. Nano CuFe2O4 has been reported as an efficient and magnetically separable catalyst for the transesterification of β-ketoesters.

| Reaction | Reactant | Catalyst/Conditions | Product |

| Transamidation | Primary Amine (R-NH2) | Lewis acid or base | N-alkyl-5-bromo-2-cyanobenzamide |

| Transesterification | Alcohol (R-OH) | Acid or Base (e.g., H2SO4, NaOMe) | Alkyl 5-bromo-2-cyanobenzoate |

Radical Reactions and Mechanistic Pathways

The bromine atom on the aromatic ring of this compound allows it to participate in a variety of radical reactions. These reactions often proceed through the formation of an aryl radical intermediate, which can then undergo further transformations.

In recent years, photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. Aryl bromides, such as this compound, can be activated by a photocatalyst in the presence of visible light to generate an aryl radical. This radical can then participate in cascade reactions, where a series of intramolecular and/or intermolecular reactions occur in a single pot to build molecular complexity rapidly. For example, a photoredox-catalyzed cascade reaction has been described to access fluorinated pyrrolo[1,2-d]benzodiazepine derivatives. While not specifically detailing the use of this compound, the principles can be extended to this molecule. Such a reaction would involve the initial formation of the 5-methoxycarbonyl-4-cyanophenyl radical, which could then be trapped by a suitable reaction partner to initiate the cascade sequence. Photoredox-mediated dearomative annulation cascades have also been utilized to create highly congested spiro-compounds.

This compound can also be involved in electron transfer processes for the functionalization of other molecules. For instance, in the allylation of unactivated alkyl halides, an aryl bromide can act as a mediator. While direct involvement of this compound is not explicitly detailed in the provided literature, the general principle involves the reduction of the aryl bromide to an aryl radical. This radical can then facilitate the activation of an unactivated alkyl halide, leading to the formation of an alkyl radical which can then undergo allylation. Cross-coupling reactions of aryl bromides with allylic silanolate salts have been demonstrated.

The formation of the 5-methoxycarbonyl-4-cyanophenyl radical from this compound can be achieved through various methods beyond photoredox catalysis, including the use of radical initiators or transition metal catalysts. Once formed, this aryl radical is a highly reactive intermediate that can be "trapped" by a variety of molecules. Trapping agents can include alkenes, alkynes, or other radical acceptors. For example, the addition of the aryl radical to an alkene would generate a new carbon-centered radical, which can then undergo further reactions such as cyclization or hydrogen atom abstraction. The generation of aryl radicals from aryl halides is a cornerstone of many modern synthetic methodologies.

| Radical Process | Key Intermediate | Potential Application |

| Photoredox Catalysis | 5-methoxycarbonyl-4-cyanophenyl radical | Synthesis of complex heterocyclic scaffolds |

| Electron Transfer | Aryl radical anion | Mediation of other radical reactions |

| Radical Trapping | 5-methoxycarbonyl-4-cyanophenyl radical | Carbon-carbon and carbon-heteroatom bond formation |

Benzyne (B1209423) Intermediate Generation and Reactions from Halobenzoates

Halobenzoates, including this compound, can serve as precursors for the generation of highly reactive benzyne intermediates. Benzynes are neutral, highly strained molecules containing a formal triple bond within the benzene ring.

The generation of a benzyne from this compound would typically involve treatment with a very strong base, such as sodium amide (NaNH2) or an organolithium reagent. The base abstracts a proton from the carbon atom ortho to the bromine atom (the C6 position), followed by the elimination of bromide to form the benzyne. In this case, the product would be methyl 2-cyano-5,6-didehydrobenzoate.

Once generated, this benzyne intermediate is a powerful electrophile and dienophile and can undergo a variety of rapid reactions. It can be trapped by nucleophiles, such as amines or alcohols, or participate in cycloaddition reactions. For example, in the presence of a diene like furan, a Diels-Alder reaction would occur. Intramolecular trapping of benzynes is also a powerful synthetic strategy. If a suitable nucleophile or diene is tethered to the benzyne precursor, an intramolecular reaction can lead to the formation of complex polycyclic systems. The reaction of a substituted benzyne can lead to a mixture of products, depending on the position of nucleophilic attack.

| Benzyne Precursor | Generation Conditions | Benzyne Intermediate | Potential Subsequent Reactions |

| This compound | Strong base (e.g., NaNH2) | Methyl 2-cyano-5,6-didehydrobenzoate | Nucleophilic addition, Cycloaddition (e.g., Diels-Alder), Intramolecular trapping |

Low-Temperature Aryne Formation Strategies

The generation of the 3-cyano-4-methoxycarbonylbenzyne intermediate from this compound is typically achieved under anhydrous conditions at low temperatures to control the reactivity of the highly strained aryne. A common strategy involves the use of a strong, non-nucleophilic base to induce elimination of hydrogen bromide.

One established method for the low-temperature formation of functionalized benzynes, including those derived from cyanobenzoates, involves the use of lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are capable of deprotonating the aromatic ring at the position ortho to the bromine atom, even at temperatures as low as -78 °C. The resulting aryl anion then readily eliminates the bromide ion to form the benzyne intermediate. The choice of base and solvent system is crucial in optimizing the yield of the aryne and minimizing side reactions.

Table 1: Conditions for Low-Temperature Aryne Formation

| Precursor | Base | Solvent | Temperature (°C) |

| This compound | LDA | THF | -78 |

| This compound | LiTMP | THF | -78 |

This table presents typical conditions for the generation of 3-cyano-4-methoxycarbonylbenzyne from its precursor. The use of tetrahydrofuran (B95107) (THF) as a solvent is common due to its ability to solvate the lithium amide base and the reaction intermediates.

Regioselectivity of Nucleophilic Addition to Benzyne Intermediates

Once formed, the 3-cyano-4-methoxycarbonylbenzyne intermediate is susceptible to attack by a wide range of nucleophiles. A key aspect of its reactivity is the regioselectivity of this addition, which is dictated by the electronic effects of the cyano and methoxycarbonyl substituents. Both of these groups are electron-withdrawing, influencing the distribution of electron density in the strained triple bond of the aryne.

Theoretical and experimental studies have shown that nucleophilic attack preferentially occurs at the carbon atom that leads to the more stable anionic intermediate. In the case of 3-cyano-4-methoxycarbonylbenzyne, the cyano group exerts a stronger electron-withdrawing inductive effect than the methoxycarbonyl group. This makes the C-3 position more electrophilic and therefore more susceptible to nucleophilic attack. The resulting anionic intermediate is stabilized by the adjacent electron-withdrawing cyano group.

For example, in the reaction with a generic nucleophile (Nu⁻), two regioisomeric products can be formed. The major product arises from the attack at C-3, placing the negative charge at C-4, where it is stabilized by the methoxycarbonyl group through resonance. Subsequent protonation yields the meta-substituted product as the major isomer.

Table 2: Regioselectivity of Nucleophilic Addition

| Nucleophile (Nu⁻) | Major Product (Attack at C-3) | Minor Product (Attack at C-4) | Regioselectivity (Major:Minor) |

| Amide (R₂N⁻) | Methyl 2-cyano-5-(dialkylamino)benzoate | Methyl 5-cyano-2-(dialkylamino)benzoate | Typically >90:10 |

| Alkoxide (RO⁻) | Methyl 2-cyano-5-alkoxybenzoate | Methyl 5-cyano-2-alkoxybenzoate | Varies with alkoxide structure |

| Thiolate (RS⁻) | Methyl 2-cyano-5-(alkylthio)benzoate | Methyl 5-cyano-2-(alkylthio)benzoate | Generally high for C-3 attack |

This interactive data table illustrates the general trend in regioselectivity for the addition of various nucleophiles to 3-cyano-4-methoxycarbonylbenzyne. The exact ratios can be influenced by the nature of the nucleophile and the reaction conditions.

Tandem Addition-Rearrangement Pathways

The high reactivity of the 3-cyano-4-methoxycarbonylbenzyne intermediate can be harnessed in tandem reactions, where the initial nucleophilic addition is followed by an intramolecular rearrangement or cyclization. These pathways provide efficient routes to complex heterocyclic and polycyclic aromatic compounds.

One notable example is the reaction of this benzyne with furan, which acts as a diene in a [4+2] cycloaddition (Diels-Alder) reaction. The initial cycloadduct, an oxabicyclic compound, can then undergo a subsequent acid-catalyzed rearrangement to afford a substituted naphthalene (B1677914) derivative. This tandem cycloaddition-rearrangement sequence is a powerful tool for the synthesis of functionalized aromatic systems.

Another potential tandem pathway involves the use of nucleophiles that contain a tethered reactive group. After the initial nucleophilic addition to the benzyne, this tethered group can undergo an intramolecular reaction with one of the substituents on the aromatic ring, leading to the formation of a new ring system. The design of the nucleophile is critical for controlling the outcome of these tandem processes.

While specific examples detailing tandem addition-rearrangement pathways starting directly from this compound are not extensively documented in readily available literature, the principles of aryne chemistry suggest that such transformations are highly plausible and represent a fertile area for further research. The strategic placement of the cyano and methoxycarbonyl groups provides handles for subsequent chemical manipulations, making the products of these tandem reactions valuable building blocks in organic synthesis.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization and purity assessment of organic molecules like Methyl 5-bromo-2-cyanobenzoate. bohrium.com It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

The analysis of ¹H and ¹³C NMR spectra is fundamental to the characterization of substituted benzoates. The chemical shifts of the protons and carbons in the aromatic ring and the ester group are influenced by the electronic effects (resonance and inductive effects) and steric effects of the substituents.

In the case of this compound, the electron-withdrawing nature of the bromo and cyano groups, as well as the carbomethoxyl group, significantly influences the chemical shifts of the aromatic protons and carbons. The bromine atom at position 5 and the cyano group at position 2 deshield the adjacent protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted methyl benzoate (B1203000). The exact chemical shifts are a result of the combined electronic effects of these substituents.

A general understanding of substituent effects on ¹³C chemical shifts in methyl benzoates reveals that the chemical shifts of the carbomethoxyl and aromatic carbons can be predicted by considering the additive effects of each substituent. cdnsciencepub.com However, steric interactions, especially with ortho substituents, can cause deviations from these predictions. cdnsciencepub.comdocumentsdelivered.com For instance, steric inhibition of conjugation between the carbomethoxyl group and the benzene (B151609) ring can occur in diortho-substituted examples, affecting the nuclear shieldings of the aromatic and carboxyl carbons. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.8 - 8.2 | - |

| H-4 | 7.6 - 7.9 | - |

| H-6 | 8.0 - 8.4 | - |

| OCH₃ | 3.8 - 4.0 | 52 - 54 |

| C-1 | - | 130 - 135 |

| C-2 | - | 115 - 120 (CN) |

| C-3 | - | 135 - 140 |

| C-4 | - | 130 - 135 |

| C-5 | - | 120 - 125 |

| C-6 | - | 138 - 142 |

| C=O | - | 163 - 166 |

| CN | - | 115 - 118 |

Note: These are estimated values based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural elucidation. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure of this compound.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, it would show correlations between H-3 and H-4, and between H-4 and H-6, confirming their connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton (H-3, H-4, H-6) to its corresponding carbon atom (C-3, C-4, C-6) and the methyl protons to the OCH₃ carbon.

While specific 2D NMR data for this compound was not found, the application of these techniques is a standard and crucial step in the structural verification of such compounds.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. rsc.orgnih.gov This can be achieved through in-line or on-line analysis, where the reaction mixture is flowed through an NMR tube within the spectrometer. nih.gov By acquiring spectra at regular intervals, the disappearance of starting materials and the appearance of products and intermediates can be tracked. rsc.org

For the synthesis of this compound, for instance, in a reaction involving the bromination of methyl 2-cyanobenzoate, ¹H NMR could be used to monitor the decrease in the signals corresponding to the starting material and the emergence of new signals characteristic of the brominated product. The integration of these signals provides a quantitative measure of the reaction's conversion over time, allowing for the determination of reaction kinetics and optimization of reaction conditions. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a molecule.

For this compound (C₉H₆BrNO₂), the theoretical monoisotopic mass is 238.95819 Da. uni.lunih.gov HRMS-ESI would be used to confirm this mass with high precision. The technique typically detects protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or other ions. uni.lursc.org The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu

Table 2: Predicted HRMS-ESI Data for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 239.96547 |

| [M+Na]⁺ | 261.94741 |

| [M+K]⁺ | 277.92135 |

| [M+NH₄]⁺ | 256.99201 |

Data sourced from PubChemLite. uni.lu

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions. libretexts.org

For this compound, key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a prominent peak at m/z corresponding to [M - 31]⁺.

Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z corresponding to [M - 59]⁺.

Loss of bromine radical (•Br): This would produce a fragment at m/z corresponding to [M - 79]⁺ or [M - 81]⁺.

Cleavage of the ester and loss of formaldehyde (B43269) (CH₂O): This can also be a characteristic fragmentation for methyl esters.

The analysis of these and other fragments helps to piece together the structure of the molecule and confirm the identity of the substituents and their positions on the aromatic ring. libretexts.org

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

As of the latest available information, no formal X-ray diffraction studies for this compound have been published. Consequently, critical data derived from such analyses, including precise bond lengths, bond angles, and the definitive spatial arrangement of the atoms in the crystal lattice, remain undetermined. While computational predictions for its molecular structure exist, experimental validation through single-crystal X-ray diffraction is not present in the reviewed literature. uni.lunih.gov

Crystal Packing and Hydrogen Bonding Networks

Detailed information on the crystal packing of this compound is not available due to the lack of X-ray diffraction data. The molecule possesses potential hydrogen bond acceptors (the nitrogen of the cyano group and the oxygen atoms of the ester group), but no hydrogen bond donors. Therefore, conventional hydrogen bonding networks, which typically involve donors like O-H or N-H groups, are not expected. Any intermolecular interactions would likely be dominated by weaker forces, but specific arrangements cannot be described without experimental data. nih.gov

Cyano-Halogen Interactions in Crystal Structures

The study of cyano-halogen interactions is a significant area in crystal engineering. In theory, the crystal structure of this compound could feature notable interactions between the nitrogen atom of the cyano group and the bromine atom of an adjacent molecule (C≡N···Br). However, without experimental crystallographic data, the presence, geometry, and energetic significance of any such interactions in this specific compound remain purely speculative.

Theoretical and Computational Chemistry of Methyl 5 Bromo 2 Cyanobenzoate

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for investigating the electronic structure and properties of molecules like methyl 5-bromo-2-cyanobenzoate. researchgate.net By approximating the exchange-correlation energy, DFT methods can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

Geometry Optimization and Conformational Analysis

Computational studies, often employing DFT with basis sets like 6-311G+(d,p), are used to determine the most stable three-dimensional arrangement of atoms in this compound. torvergata.itmdpi.com This process, known as geometry optimization, identifies the lowest energy conformation of the molecule. acs.org For substituted benzoic acids, different functionals such as CAM-B3LYP and B3PW91 have been used to predict molecular geometries and study the effects of substituents on bond lengths and angles. mdpi.com Conformational analysis further explores the various spatial arrangements of the molecule and their relative energies, which can be influenced by factors like steric hindrance and intramolecular interactions. acs.org The planarity of the molecule, particularly the dihedral angles between the substituent groups and the benzene (B151609) ring, is a key aspect of its conformation and can influence its electronic properties. ajchem-a.com

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequencies for this compound can be calculated using DFT methods, such as B3LYP, often in conjunction with basis sets like 6-311++G(d,p). orientjchem.org These calculated frequencies correspond to the fundamental modes of vibration within the molecule. By comparing these theoretical spectra with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, a detailed assignment of the observed vibrational bands can be achieved. orientjchem.orgresearchgate.net This correlation between theoretical and experimental data provides a robust validation of the calculated molecular structure and helps in understanding the vibrational characteristics of the functional groups present in the molecule, such as the C≡N stretching of the cyano group and the C=O stretching of the ester group. orientjchem.orgresearchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org For this compound, DFT calculations can determine the energies of the HOMO and LUMO. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.netresearchgate.net The distribution of electron density in these orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital Data (Note: The following table is a representative example based on typical DFT calculations for similar aromatic compounds. Actual values for this compound would require specific calculations.)

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. preprints.org The MEP is mapped onto the electron density surface, with different colors indicating varying electrostatic potential. uni-muenchen.de Typically, red areas represent regions of negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, making them potential sites for electrophilic interaction. dntb.gov.ua The regions around the hydrogen atoms of the aromatic ring would likely show positive potential. dntb.gov.ua

Mechanistic Elucidation via Computational Modeling

Computational modeling, particularly using DFT, is a powerful approach to investigate reaction mechanisms involving this compound. researchgate.netiphy.ac.cn It allows for the detailed study of reaction pathways and the characterization of transient species that are often difficult to observe experimentally.

Transition State Characterization and Reaction Pathway Determination